2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
Description
This compound features a pyrimidine core substituted with an amino group at position 2, a phenyl ring at position 5, and a phenolic hydroxyl group modified by a 2-methylbenzyl ether at position 5 of the benzene ring. Its molecular formula is C24H20N3O2 (calculated molecular weight: 382.44 g/mol). The structure combines hydrogen bond donors (amino and phenolic -OH) and lipophilic aromatic groups, making it a candidate for targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-6-10-18(16)15-29-19-11-12-20(22(28)13-19)23-21(14-26-24(25)27-23)17-8-3-2-4-9-17/h2-14,28H,15H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPJECBPDVCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C24H21N3O2
- Molecular Weight : 383.4 g/mol
- CAS Number : 850901-01-8
Antitumor Activity
Research indicates that the compound exhibits notable antitumor properties. In vitro studies have shown it to inhibit the growth of various cancer cell lines, including:
- Cell Lines Tested : TK-10 (renal cancer), HT-29 (colorectal cancer).
- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| TK-10 | 5.0 | Caspase activation |
| HT-29 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
Case Studies
-
Case Study on Antitumor Effects :
- A study conducted on the effect of the compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 10 µM.
-
Antimicrobial Efficacy :
- Another investigation assessed the compound's effectiveness against bacterial strains, reporting a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : The compound triggers oxidative stress in cells, leading to apoptosis.
- Modulation of Gene Expression : It affects the expression levels of genes related to cell survival and apoptosis.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key analogs are listed below, with data derived from experimental and computational studies:
Note: XLogP3 values marked with * are estimated using analogous structures due to lack of experimental data.
Key Observations:
- Steric Effects : The prenyloxy group in the third analog reduces molecular weight (347.4 g/mol) and rotatable bonds (4 vs. 5 in others), which may improve metabolic stability .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via base-catalyzed condensation of substituted benzaldehydes with aminopyrimidine precursors, followed by cyclization using agents like phosphorous oxychloride (POCl₃) . Optimization includes:
- Temperature control : Maintaining 120°C during cyclization improves yield .
- Catalyst selection : Lewis acids (e.g., TMSOTf) enhance regioselectivity in heterocyclic ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly regarding regioisomeric purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves ambiguities in pyrimidine ring orientation and confirms regioisomeric assignments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂N₃O₃) .
Q. How should researchers assess purity and stability during storage?
- Methodological Answer :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to monitor degradation products .
- Accelerated stability studies : Store at 4°C under nitrogen to prevent oxidation of the phenolic -OH group .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed ¹³C NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate structural models .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may cause spectral discrepancies .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes side reactions in cyclization steps .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during intermediate steps .
Q. What experimental designs are recommended for evaluating pharmacological activity while minimizing false positives?
- Methodological Answer :
- Dose-response assays : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity .
- Blinded replicates : Use randomized block designs with split-split plots to account for batch variability .
Q. How can computational models predict the pyrimidine ring’s reactivity under physiological pH conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate protonation states of the amino group at pH 7.4 to assess hydrogen-bonding interactions .
- pKa calculations : Use software like MarvinSuite to predict acidic/basic sites (e.g., phenolic -OH, pKa ≈ 10.2) .
Q. What methodologies address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the phenol group) .
- Physiologically based pharmacokinetic (PBPK) modeling : Adjust for species-specific differences in cytochrome P450 metabolism .
Data Contradiction Analysis
- Example : Conflicting bioactivity data may arise from impurity interference. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
